molecular formula C12H11ClN2O B13121296 3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol

3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol

Cat. No.: B13121296
M. Wt: 234.68 g/mol
InChI Key: YMJZYWNMDXTIJZ-UHFFFAOYSA-N
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Description

3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol is a chemical compound with a unique structure that includes a chloro group and a tetrahydrobenzo[g]cinnolin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[g]cinnolin core, followed by chlorination and hydroxylation steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield dihydro derivatives.

Scientific Research Applications

3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6,7,8,9-tetrahydrobenzo[h]cinnolin-4-ol
  • 3-Chloro-6,7,8,9-tetrahydrobenzo[i]cinnolin-4-ol

Uniqueness

3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol is unique due to its specific structural features, such as the position of the chloro group and the tetrahydrobenzo[g]cinnolin core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

3-chloro-6,7,8,9-tetrahydro-1H-benzo[g]cinnolin-4-one

InChI

InChI=1S/C12H11ClN2O/c13-12-11(16)9-5-7-3-1-2-4-8(7)6-10(9)14-15-12/h5-6H,1-4H2,(H,14,16)

InChI Key

YMJZYWNMDXTIJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC3=C(C=C2C1)C(=O)C(=NN3)Cl

Origin of Product

United States

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